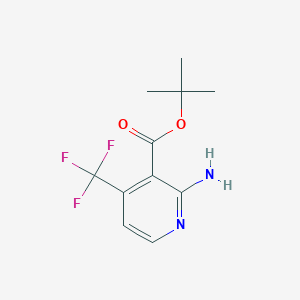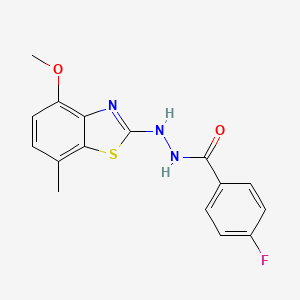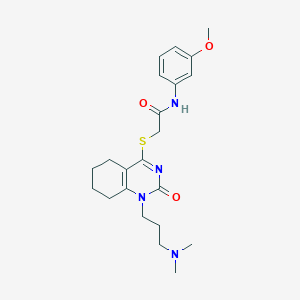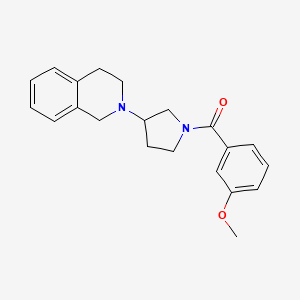![molecular formula C16H20Cl2N2O3 B2767440 [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate CAS No. 1212207-07-2](/img/structure/B2767440.png)
[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Synthesis
This compound is part of a series explored for their potent antibacterial activities. For instance, similar structures with cycloalkylamino groups have been synthesized and evaluated for their in vitro and in vivo antibacterial potency. Such compounds show promise as therapeutic agents due to their improved activity profiles against various bacterial strains. The synthesis and structure-activity relationships of these compounds underscore their potential as foundational structures for developing new antibacterial agents (Bouzard et al., 1992).
Enantioselective Reductions
The compound's framework is closely related to structures used in enantioselective reductions of activated carbonyl compounds. Chiral bridged macrocyclic dihydropyridines, resembling the core structure, have been synthesized and their potential for enantioselective reductions has been examined, highlighting their utility in producing chiral alcohols from prochiral carbonyl compounds. This research illustrates the compound's relevance in synthetic organic chemistry, especially in the context of asymmetric synthesis (Talma et al., 1985).
Hydrogen Bonding Studies
The structural analogs of this compound have been analyzed for their hydrogen bonding patterns, which is crucial for understanding their pharmacological properties and interactions with biological targets. Such studies provide insights into the design of compounds with improved binding affinity and selectivity towards specific receptors or enzymes (Kubicki et al., 2000).
Effects on Amino and Cyclopropyl Groups
Research on six-membered ring carbenes, including those with amino and cyclopropyl groups, helps understand the electronic and steric influences of these substituents on the compound's reactivity and stability. These studies are essential for developing new catalysts and reactive intermediates in organic synthesis (Amani & Musavi, 2011).
Nootropic Agents Synthesis
Compounds structurally related to the given chemical have been explored as precursors in the synthesis of potential nootropic agents. This research emphasizes the compound's versatility in medicinal chemistry, particularly in the design and development of drugs targeting cognitive disorders and brain health (Valenta et al., 1994).
Eigenschaften
IUPAC Name |
[1-[(2-methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-9-5-3-4-6-13(9)20-15(21)10(2)23-16(22)11-7-12(17)14(18)19-8-11/h7-10,13H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMCYKWMPWFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylcyclohexyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2767365.png)
![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)


![1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole](/img/structure/B2767375.png)

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)
![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)
